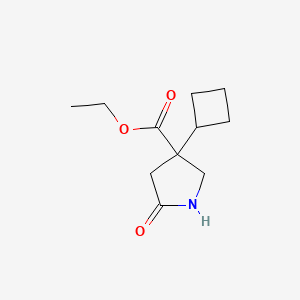![molecular formula C23H22FN3OS B3005722 2-(4-Butoxyphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine CAS No. 1223818-48-1](/img/structure/B3005722.png)
2-(4-Butoxyphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-step reactions, often starting with simpler aromatic compounds that are functionalized through various chemical reactions. For example, the synthesis of thieno[3,4-b]pyrazine-based monomers is achieved via an improved synthetic route, leading to the creation of donor-acceptor copolymers for photovoltaic applications . Similarly, the synthesis of pyrazoline derivatives involves the reaction of chalcone with hydrazine, followed by a reflux method to obtain the desired compound . These methods suggest that the synthesis of "2-(4-Butoxyphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine" would likely involve a series of reactions including functional group transformations and coupling reactions.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often characterized by X-ray diffraction methods, as seen in the study of molecular adducts of pyrazine-2,3-dicarboxylic acid . These structures are stabilized by intra- and inter-molecular hydrogen-bonding interactions. The molecular structure of "2-(4-Butoxyphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine" would likely be elucidated using similar techniques, revealing the arrangement of atoms and the presence of any significant intermolecular interactions.
Chemical Reactions Analysis
The chemical reactions involving heterocyclic compounds can lead to various biological activities. For instance, thieno[3,4-c]pyrazole derivatives have been shown to possess anti-inflammatory, analgesic, antipyretic, and platelet antiaggregating activities . The compound may also undergo reactions that impart such biological activities, although specific reactions and activities would need to be determined experimentally.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds, such as their optical properties, electrochemical behavior, and energy levels, are crucial for their application in devices like photovoltaics . The compound "2-(4-Butoxyphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine" would similarly have a set of physical and chemical properties that could be investigated through spectroscopic methods and electrochemical analysis to determine its potential applications.
Applications De Recherche Scientifique
Novel Fluoro Substituted Benzo[b]pyran with Anti-Lung Cancer Activity
Fluorinated compounds, including those similar to "2-(4-Butoxyphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine," have been synthesized and tested for their anticancer properties. For example, a study on 6-fluorobenzo[b]pyran-4-one derivatives showed significant anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, highlighting the potential of fluorinated compounds in cancer treatment (Hammam et al., 2005).
Synthesis of 3-Amino-4-Fluoropyrazoles
The development of 3-amino-4-fluoropyrazoles through the monofluorination of β-methylthio-β-enaminoketones highlights the interest in fluorinated pyrazoles as building blocks in medicinal chemistry. These compounds, due to their additional functional groups, allow for further functionalization, which is crucial in the synthesis of novel therapeutic agents (Surmont et al., 2011).
Design and Synthesis of Pyrazole with Benzo[d]Thiazole Derivatives
Another study focused on synthesizing new pyrazole derivatives with benzo[d]thiazoles, which exhibited potent cytotoxicity and apoptotic activity against various cancer cell lines. This research underscores the importance of designing compounds that can induce apoptosis in cancer cells, a crucial mechanism for anticancer drugs (Liu et al., 2019).
Synthesis of Imidazolyl Acetic Acid Derivatives
Imidazolyl acetic acid derivatives, including those with fluorine substitutions, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. This research highlights the therapeutic potential of such compounds in treating inflammation and pain, demonstrating the broader applicability of fluorinated and heterocyclic compounds in medicinal chemistry (Khalifa & Abdelbaky, 2008).
Safety And Hazards
This section would detail any known hazards associated with the compound, as well as appropriate safety precautions for handling and storage.
Orientations Futures
This section would discuss potential future research directions involving the compound, such as new synthetic methods, potential applications, or areas of its chemistry that are not well understood.
I hope this general outline is helpful, and I apologize for not being able to provide more specific information on “2-(4-Butoxyphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine”. If you have any other questions or need information on a different topic, feel free to ask!
Propriétés
IUPAC Name |
2-(4-butoxyphenyl)-4-[(3-fluorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3OS/c1-2-3-13-28-20-9-7-18(8-10-20)21-15-22-23(25-11-12-27(22)26-21)29-16-17-5-4-6-19(24)14-17/h4-12,14-15H,2-3,13,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMMWHHWEBOHOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Butoxyphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-ol](/img/structure/B3005639.png)

![3-[2-(4-fluorophenyl)vinyl]-1-methyl-2(1H)-quinoxalinone](/img/structure/B3005641.png)

![ethyl 4-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B3005643.png)
![2-((7-acetyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B3005644.png)
![6-(4-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3005647.png)





![Ethyl 6-benzyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3005659.png)
